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Compound of Interest

Compound Name: 4-Chloro-4'-hydroxybutyrophenone

Cat. No.: B1582980

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Chloro-4'-
hydroxybutyrophenone, a butyrophenone derivative of interest to researchers in drug
discovery and organic synthesis. This document is intended for scientists and professionals
who require a detailed understanding of the structural characterization of this compound using
Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass
Spectrometry (MS).

Introduction

4-Chloro-4'-hydroxybutyrophenone (CAS 7150-55-2) belongs to the butyrophenone class of
compounds, which are characterized by a phenyl ring attached to a carbonyl group, which is in
turn connected to a four-carbon chain.[1][2][3] The presence of a hydroxyl group on the phenyl
ring and a chlorine atom on the terminal carbon of the butyryl chain introduces specific
functionalities that are crucial for its chemical reactivity and potential biological activity.
Accurate structural elucidation is paramount for its application in medicinal chemistry and
materials science. This guide will delve into the interpretation of its *H NMR, 3C NMR, IR, and
MS data to provide a complete structural profile.

Molecular Structure and Key Features

The structural formula of 4-Chloro-4'-hydroxybutyrophenone is C10H11ClO2.[1][2][4][5]
Understanding its structure is key to interpreting its spectral data. The molecule consists of a 4-
hydroxyphenyl group, a carbonyl group, and a 4-chlorobutyl chain.
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Figure 1: 2D structure of 4-Chloro-4'-hydroxybutyrophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of
an organic molecule. For 4-Chloro-4'-hydroxybutyrophenone, both *H and 3C NMR provide
critical information for structural confirmation. The data presented here is based on analysis
from spectral databases, with DMSO-d6 as the solvent.[5]

'H NMR Spectroscopy

The *H NMR spectrum of 4-Chloro-4'-hydroxybutyrophenone is expected to show distinct
signals for the aromatic protons, the methylene protons of the butyl chain, and the hydroxyl
proton.

Table 1: Predicted *H NMR Chemical Shifts and Splitting Patterns

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~10.3 Singlet 1H Ar-OH
~7.8 Doublet 2H Ar-H (ortho to C=0)
~6.9 Doublet 2H Ar-H (meta to C=0)
~3.7 Triplet 2H -CHz-Cl
~3.1 Triplet 2H -C(=0)-CH2-
~2.1 Quintet 2H -CH2-CH2-CH2-

Interpretation:

o Aromatic Region: The para-substituted hydroxyphenyl group gives rise to a characteristic
AA'BB' system, which often appears as two doublets. The protons ortho to the electron-
withdrawing carbonyl group are deshielded and appear at a lower field (~7.8 ppm) compared
to the protons meta to the carbonyl group (~6.9 ppm).
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 Aliphatic Region: The three methylene groups of the chlorobutyl chain will appear as distinct
signals. The methylene group attached to the chlorine atom (-CH2-Cl) is expected to be the
most downfield (~3.7 ppm) due to the electronegativity of chlorine. The methylene group
adjacent to the carbonyl group (-C(=0)-CHz-) will also be deshielded (~3.1 ppm). The central
methylene group will appear as a quintet around 2.1 ppm, being split by the two adjacent
methylene groups.

o Hydroxyl Proton: The phenolic hydroxyl proton is typically a broad singlet and its chemical
shift can vary depending on concentration and temperature. In DMSO-d6, it is expected to
appear at a lower field (~10.3 ppm).

3C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. A 13C
NMR spectrum for 4-Chloro-4'-hydroxybutyrophenone has been recorded on a Bruker AM-
270 instrument using DMSO-d6 as the solvent.[5]

Table 2: Experimental 23C NMR Chemical Shifts

Chemical Shift (0, ppm) Assignment
~198.0 C=0

~162.0 C-OH

~131.0 Ar-CH (ortho to C=0)
~128.0 Ar-C (ipso to C=0)
~115.0 Ar-CH (meta to C=0)
~44.5 -CH2-Cl

~34.0 -C(=0)-CH--

~27.0 -CH2-CH2-CH2-

Interpretation:
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e Carbonyl Carbon: The carbonyl carbon is the most deshielded, appearing at a very low field

(~198.0 ppm).

e Aromatic Carbons: The carbon attached to the hydroxyl group (C-OH) is significantly

deshielded and appears around 162.0 ppm. The other aromatic carbons appear in the range

of 115-131 ppm.

 Aliphatic Carbons: The chemical shifts of the aliphatic carbons are consistent with their

chemical environment. The carbon attached to the chlorine atom is the most downfield of the

aliphatic carbons (~44.5 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 4-Chloro-4'-hydroxybutyrophenone is expected to show characteristic
absorption bands for the O-H, C=0, C-0O, and C-Cl bonds.

Table 3: Expected IR Absorption Bands

Wavenumber (cm—?)

Intensity

Functional Group

3400-3200 Broad, Strong O-H stretch (phenolic)
3100-3000 Medium Aromatic C-H stretch
2950-2850 Medium Aliphatic C-H stretch
~1670 Strong C=0 stretch (aryl ketone)
1600, 1580, 1500 Medium-Weak Aromatic C=C stretch
~1250 Strong C-O stretch (phenol)
~750 Strong C-Cl stretch

Interpretation:

e Abroad and strong absorption in the region of 3400-3200 cm~t is a clear indication of the

phenolic hydroxyl group.
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e The strong absorption around 1670 cm~t is characteristic of the carbonyl group of an aryl
ketone. Conjugation with the aromatic ring slightly lowers the frequency compared to a
simple aliphatic ketone.

e The presence of both aromatic and aliphatic C-H stretches will be observed.
e Astrong band around 1250 cm~! is indicative of the C-O stretching of the phenol.

e The C-ClI stretching vibration is expected to appear in the fingerprint region, typically around
750 cm~1,

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification. For 4-Chloro-4'-hydroxybutyrophenone
(Molecular Weight: 198.65 g/mol ), the mass spectrum will show the molecular ion peak and
several characteristic fragment ions.[4][5]

The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-
third of the molecular ion peak, due to the natural abundance of the 3’Cl isotope.

[CsH702]* - CH20 [C7Hs0]* -CO [CeHsO]*
- C2HsCl miz = 135 m/z = 105 m/z = 93
o-cleavage

[CaHsCI]*
m/z = 91/93

Click to download full resolution via product page

[C10H11CIO2]*
m/z = 198/200

Figure 2: Proposed mass fragmentation pathway.
Interpretation of Fragmentation:

e Molecular lon (M*'): The molecular ion peak should be observed at m/z 198, with a
corresponding M+2 peak at m/z 200.
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o 0-Cleavage: Cleavage of the bond between the carbonyl group and the butyl chain is a
common fragmentation pathway for ketones. This would result in the formation of the 4-
hydroxybenzoyl cation at m/z 121 and a chlorobutyl radical.

o McLafferty Rearrangement: Butyrophenones are known to undergo McLafferty
rearrangement, which involves the transfer of a y-hydrogen to the carbonyl oxygen followed
by cleavage of the a-3 carbon-carbon bond. This would lead to the formation of a neutral
chloropropene molecule and a radical cation at m/z 136.

e Other Fragments: Loss of the chlorobutyl chain would lead to the 4-hydroxyphenylacylium
ion at m/z 121. Subsequent loss of CO would give the hydroxyphenyl cation at m/z 93.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for compounds
like 4-Chloro-4'-hydroxybutyrophenone.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of
deuterated solvent (e.g., DMSO-ds) in an NMR tube.

e Instrument: A 300-500 MHz NMR spectrometer.
e 1H NMR Acquisition:
o Acquire a one-pulse *H spectrum.

o Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2
seconds.

o Process the data with Fourier transformation, phase correction, and baseline correction.

o Integrate the peaks and reference the spectrum to the residual solvent peak or an internal
standard (e.g., TMS).

e 13C NMR Acquisition:
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o Acquire a proton-decoupled 13C spectrum.

o Typical parameters: spectral width of 200-250 ppm, several hundred to thousands of
scans, relaxation delay of 2-5 seconds.

o Process the data similarly to the *H spectrum.

IR Spectroscopy

o Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR
crystal.

e Instrument: A Fourier-transform infrared (FTIR) spectrometer.

e Acquisition:

o

Collect a background spectrum of the empty ATR crystal.

[e]

Collect the sample spectrum.

o

Typically, 16-32 scans are co-added at a resolution of 4 cm~1.

[¢]

The data is presented as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (GC-MS)

o Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent
(e.g., dichloromethane or methanol).

e Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS).
e GC Separation:
o Inject a small volume (e.g., 1 pL) of the sample solution into the GC.

o Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the
components of the sample.

e MS Detection:

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o As the compound elutes from the GC column, it enters the mass spectrometer.
o Electron ionization (El) at 70 eV is a common method for fragmentation.

o The mass analyzer (e.g., a quadrupole) scans a range of m/z values to generate the mass
spectrum.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous
structural characterization of 4-Chloro-4'-hydroxybutyrophenone. The data presented in this
guide, including chemical shifts, coupling patterns, vibrational frequencies, and fragmentation
patterns, are consistent with the proposed structure. This information is invaluable for
researchers working with this compound, ensuring its identity and purity in synthetic and
analytical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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